2-(methoxycarbonyl)cyclobutane-1-carboxylic acid 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 904236-21-1
VCID: VC7807234
InChI: InChI=1S/C7H10O4/c1-11-7(10)5-3-2-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)
SMILES: COC(=O)C1CCC1C(=O)O
Molecular Formula: C7H10O4
Molecular Weight: 158.15 g/mol

2-(methoxycarbonyl)cyclobutane-1-carboxylic acid

CAS No.: 904236-21-1

Cat. No.: VC7807234

Molecular Formula: C7H10O4

Molecular Weight: 158.15 g/mol

* For research use only. Not for human or veterinary use.

2-(methoxycarbonyl)cyclobutane-1-carboxylic acid - 904236-21-1

Specification

CAS No. 904236-21-1
Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
IUPAC Name 2-methoxycarbonylcyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C7H10O4/c1-11-7(10)5-3-2-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)
Standard InChI Key DLSMGFKPSMYVFW-UHFFFAOYSA-N
SMILES COC(=O)C1CCC1C(=O)O
Canonical SMILES COC(=O)C1CCC1C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Physicochemical Properties

2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid (CAS: 904236-21-1 and 31420-52-7) has the molecular formula C7H10O4\text{C}_7\text{H}_{10}\text{O}_4 and a molecular weight of 158.15 g/mol . The compound exists as a cis-diastereomer, with a cyclobutane ring substituted by methoxycarbonyl and carboxylic acid groups at adjacent positions. Key physicochemical properties include:

PropertyValueSource
Density1.308 g/cm³
Boiling Point269.9°C at 760 mmHg
Flash Point111.1°C
Refractive Index1.499

The compound’s planar chirality and strained cyclobutane ring contribute to its conformational rigidity, making it valuable for designing spatially constrained molecules .

Stereochemical Considerations

Stereoselective synthesis routes enable access to all four stereoisomers of related cyclobutane derivatives. For instance, Declerck and Aitken demonstrated that derivatization with chiral oxazolidin-2-one auxiliaries allows diastereomeric separation, yielding enantiomerically pure Boc-protected 2-aminocyclobutanecarboxylic acids . Similarly, Sans et al. achieved orthogonally protected cyclobutane-1,2-diamine stereoisomers through stereodivergent pathways . These methods underscore the importance of 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid as a precursor for chiral building blocks.

Synthesis and Reaction Pathways

Key Synthetic Protocols

A practical synthesis involves the methanolysis of 3-oxabicyclo[3.2.0]heptane-2,4-dione in the presence of triethylamine. This one-pot reaction proceeds via ring-opening and esterification to yield the title compound in 1.18 g quantities (colorless oil, 95% purity) . The reaction mechanism involves nucleophilic attack by methanol on the bicyclic diketone, followed by acid quenching and extraction .

Representative Reaction Scheme:

3-Oxabicyclo[3.2.0]heptane-2,4-dione+MeOHEt3N2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid\text{3-Oxabicyclo[3.2.0]heptane-2,4-dione} + \text{MeOH} \xrightarrow{\text{Et}_3\text{N}} \text{2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid}

NMR data (δ\delta 2.17–2.46 ppm for cyclobutane protons, 3.44–3.73 ppm for methoxy and carboxylic protons) confirm the structure .

Stereodivergent Approaches

Fernandes et al. utilized [2+2] photocycloadditions with chiral uracil derivatives to access all four stereoisomers of 2-aminocyclobutanecarboxylic acid, demonstrating the compound’s role in stereochemical diversification . This method enables cis-to-trans isomerization, critical for tailoring β-amino acid scaffolds .

Structural and Conformational Analysis

X-ray Crystallography and NMR Studies

X-ray analyses of derivatives, such as methyl (1R*,2S*)-1,2-cyclobutanedicarboxylate, reveal a puckered cyclobutane ring with dihedral angles of 25.3° between carboxyl groups . This distortion imposes significant ring strain (27\sim27 kcal/mol), which stabilizes unique conformations in peptide backbones .

1H^1\text{H}-NMR coupling constants (J=7.3J = 7.3 Hz for adjacent cyclobutane protons) indicate restricted rotation, consistent with the ring’s rigidity .

Applications in Bioactive Molecule Design

β-Peptide Scaffolds

Izquierdo et al. incorporated enantiopure 2-aminocyclobutane-1-carboxylic acid into β-peptides, resulting in helices with enhanced proteolytic stability . The cyclobutane ring’s rigidity enforces a 12-helix conformation, as confirmed by CD spectroscopy and X-ray diffraction .

Medicinal Chemistry

Faure et al. explored the compound’s derivatives as glutamate receptor modulators, leveraging its constrained geometry to mimic bioactive conformations . Analogues showed nanomolar affinity for iGluR5, highlighting potential in neurological drug discovery .

Challenges and Future Directions

Synthetic Limitations

Commercial availability issues persist, with major suppliers like CymitQuimica discontinuing the compound . Scalability of photocycloaddition routes remains problematic due to low quantum yields .

Opportunities in Materials Science

The compound’s rigidity and chirality make it a candidate for chiral stationary phases in chromatography or enantioselective catalysts. Computational studies suggest utility in metal-organic frameworks (MOFs) for gas storage .

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